(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one
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Overview
Description
(1S)-7,7-Dimethyl-1-nitrobicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a nitro group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one typically involves the nitration of a suitable bicyclic precursor. One common method is the nitration of 7,7-dimethylbicyclo[2.2.1]heptan-2-one using nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: Formation of 7,7-dimethyl-1-aminobicyclo[2.2.1]heptan-2-one.
Oxidation: Formation of 7,7-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one depends on its specific application. For example, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
(1S)-Bicyclo[2.2.1]heptan-2-one: A structurally similar compound without the nitro group.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-: Another related compound with additional methyl groups.
Uniqueness: (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one is unique due to the presence of both a nitro group and a ketone functional group, which confer distinct reactivity and potential applications compared to its analogs. The nitro group, in particular, allows for a range of chemical transformations that are not possible with the non-nitrated analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
184850-95-1 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(1S)-7,7-dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H13NO3/c1-8(2)6-3-4-9(8,10(12)13)7(11)5-6/h6H,3-5H2,1-2H3/t6?,9-/m1/s1 |
InChI Key |
DDKNCMNRSUKTJO-IOJJLOCKSA-N |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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